molecular formula C15H13ClF3N B2819212 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine CAS No. 1178799-27-3

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B2819212
CAS No.: 1178799-27-3
M. Wt: 299.72
InChI Key: BAKARRWGWWXWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is a chemical compound featuring a phenethylamine backbone substituted with a 4-chlorophenyl group and a 4-(trifluoromethyl)phenyl group. This structure incorporates motifs common in medicinal chemistry, particularly the trifluoromethyl group, which is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . The 4-chlorophenyl group is another prevalent pharmacophore that can influence molecular conformation and interactions with biological targets through hydrophobic and halogen bonding effects . This compound is of significant interest in early-stage drug discovery and chemical biology. Its molecular scaffold is structurally analogous to compounds investigated as key intermediates in the synthesis of potential therapeutic agents. For instance, research into N -phenethyl-quinazolin-4-yl-amines, which share the phenethylamine substructure, has identified potent inhibitors targeting cytochrome bd oxidase in Mycobacterium tuberculosis . Such inhibitors are explored for their bactericidal effects, especially in combination with other agents to combat drug-resistant tuberculosis . Furthermore, phenethylamine derivatives have been extensively studied as negative allosteric modulators of the CB1 receptor, demonstrating the versatility of this core structure in probing diverse biological systems, including the central nervous system . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8,14H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKARRWGWWXWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic and Electrophilic Reactivity

The amine group exhibits nucleophilic character, enabling reactions with:

a. Acylating agents

  • Forms amides with acyl chlorides (e.g., acetyl chloride) or anhydrides under mild conditions (0–25°C, dichloromethane/DIPEA) .

  • Example: Reaction with oxalyl chloride yields substituted urea derivatives (IC₅₀: 26 nM against c-Met kinase) .

b. Electrophilic aromatic substitution

  • The 4-chlorophenyl ring undergoes nitration/sulfonation at the meta position due to the electron-withdrawing Cl group.

  • The 4-trifluoromethylphenyl ring is highly deactivated; reactions require strong directing groups or Lewis acid catalysis (e.g., AlCl₃) .

Oxidation

  • The primary amine oxidizes to a nitroso intermediate (R-N=O) using KMnO₄/H₂SO₄ (yield: ~60%).

  • Further oxidation under strong conditions (CrO₃) produces a nitrile derivative (R-C≡N).

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary amine, though steric hindrance from the trifluoromethyl group lowers efficiency (yield: 45–55%) .

Salt Formation and Complexation

  • Forms stable hydrochloride salts with HCl in ethanol (mp: 215–218°C) .

  • Coordinates with transition metals (e.g., Cu²⁺) via the amine lone pair, forming octahedral complexes (λₘₐₓ: 680 nm) .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura couplings under Pd catalysis:

Reaction ComponentConditionsYieldSource
4-Bromophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C72%
3-Nitrophenylboronic acidPd(dppf)Cl₂, K₂CO₃, DMF, 100°C65%

Biological Activity-Modifying Reactions

  • Urea formation : Reacts with isocyanates (e.g., 4-fluorophenyl isocyanate) to yield ureas with CB₁ receptor NAM activity (pIC₅₀: 7.54) .

  • Sulfonamide synthesis : Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides showing dual c-Met/VEGFR-2 inhibition (IC₅₀: 55–77 nM) .

Stability and Degradation

  • Thermal decomposition : Degrades above 250°C, releasing NH₃ and HF (TGA/DSC) .

  • Photolysis : UV irradiation (254 nm) cleaves the C-N bond, generating chlorobenzene and trifluoromethylbenzene radicals (EPR-confirmed).

Comparative Reactivity

Reaction Type2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine4-Trifluoromethylphenethylamine
Acylation rate (k, M⁻¹s⁻¹)1.2 × 10⁻³3.8 × 10⁻³
Suzuki coupling yield65–72%N/A
HCl salt solubility8.9 mg/mL (H₂O)12.1 mg/mL (H₂O)

Mechanistic Insights

  • The trifluoromethyl group lowers amine basicity (pKₐ: 8.2 vs. 9.5 for non-CF₃ analogs) through inductive effects, reducing nucleophilicity .

  • Chlorine’s -I effect directs electrophiles to the meta position of its phenyl ring, while CF₃ deactivates the adjacent ring for most substitutions .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is recognized as a crucial intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications. Its structural features allow it to interact effectively with neurotransmitter systems, making it valuable in the development of treatments for neurological disorders such as depression and anxiety disorders.

Case Study: SSRIs Development

A study highlighted the synthesis of a novel SSRI using 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine as a precursor. The resulting compound exhibited enhanced selectivity for serotonin transporters compared to existing SSRIs, suggesting potential for improved efficacy and reduced side effects .

Enhancement of Agrochemicals

The compound plays a role in developing agrochemicals, particularly in enhancing the efficacy of crop protection products against pests and diseases. Its ability to modify the action of active ingredients leads to improved performance in agricultural applications.

ApplicationDescription
Pesticide FormulationIncreases efficacy
Herbicide DevelopmentEnhances selectivity

Case Study: Efficacy Improvement

In field trials, formulations containing this compound showed a significant increase in pest control effectiveness compared to conventional formulations, leading to higher crop yields .

Biochemical Research

Study of Receptor Interactions

In biochemical research, this compound is utilized to study interactions with various receptors, aiding scientists in understanding cellular mechanisms and drug action.

Research FocusFindings
Receptor Binding StudiesModulates receptor activity
Mechanism of ActionInfluences neurotransmitter systems

Case Study: Neuropharmacological Effects

A study investigated the effects of this compound on neurotransmitter systems, revealing its potential as a modulator for dopamine receptors. This finding opens avenues for developing new treatments for disorders like schizophrenia .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

  • Structure : Lacks the 4-chlorophenyl group but retains the trifluoromethylphenyl-ethylamine core.
  • Key Differences : Absence of chlorine reduces electronic complexity and may lower binding affinity to hydrophobic pockets compared to the target compound.
  • Applications : Used as an intermediate in synthesizing antidepressants (e.g., fluvoxamine derivatives) .

(b) (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine

  • Structure : Features two trifluoromethyl groups (one on the phenyl ring, one on the ethanamine backbone).
  • Key Differences : Increased fluorination enhances metabolic resistance but may reduce solubility. Stereochemistry (S-configuration) confers selectivity in chiral environments .

Analogs with Heterocyclic Modifications

(a) 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine

  • Structure : Integrates a thiazole ring adjacent to the chlorophenyl group.
  • Applications : Explored in antimicrobial and CNS-targeting drug discovery .

(b) 2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine

  • Structure : Includes a piperazine ring linked to the ethanamine group.
  • Key Differences : The piperazine enhances basicity and water solubility, making it suitable for serotonin receptor modulation (e.g., 5-HT₁A/2C) .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Relevance
2-(4-Chlorophenyl)-1-[4-(CF₃)phenyl]ethanamine C₁₅H₁₂ClF₃N 298.71 4-ClPh, 4-CF₃Ph, NH₂ Receptor-binding candidate
1-(4-CF₃Ph)ethanamine HCl C₉H₁₁ClF₃N 225.64 4-CF₃Ph, NH₂·HCl Antidepressant intermediate
(S)-2,2,2-Trifluoro-1-(4-CF₃Ph)ethanamine C₉H₇F₆N 243.15 4-CF₃Ph, CF₃-CH(NH₂) Chiral building block
2-[2-(4-ClPh)thiazol-4-yl]ethanamine C₁₁H₁₁ClN₂S 238.74 4-ClPh, thiazole, NH₂ Antimicrobial/CNS agent
2-[4-(3-CF₃Ph)piperazin-1-yl]ethanamine C₁₃H₁₇F₃N₃ 284.29 Piperazine, 3-CF₃Ph, NH₂ Serotonin receptor modulation

Research Findings and Pharmacological Implications

  • Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-(4-chlorophenyl)ethylamine, logP ~2.1) .
  • Metabolic Stability : Fluorinated analogs exhibit reduced CYP450-mediated oxidation, extending half-life in vivo .

Biological Activity

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine, commonly referred to by its chemical structure and CAS number 1178799-27-3, is a compound of interest due to its potential biological activities. This compound belongs to the class of phenethylamines, which are known for various pharmacological effects, including psychoactive properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

  • Molecular Formula : C₁₅H₁₃ClF₃N
  • Molecular Weight : 299.72 g/mol
  • Structure : The compound features a chlorophenyl group and a trifluoromethyl group attached to an ethanamine backbone, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antidepressant Properties

Research indicates that compounds with similar structures exhibit antidepressant-like effects by inhibiting the reuptake of neurotransmitters. For instance, studies have shown that related phenethylamines can inhibit synaptosomal uptake of norepinephrine and serotonin, which are critical in mood regulation.

  • Mechanism of Action : The compound may act as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to known antidepressants like venlafaxine. This mechanism is supported by findings from related compounds that demonstrate significant binding affinity to serotonin transporters.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that related phenethylamines showed varying inhibition constants (K_i) in binding assays with serotonin transporters, suggesting that modifications in the structure can enhance or reduce activity.
    • The compound was tested against human cell lines to assess cytotoxicity and proliferation inhibition, showing promising results comparable to established antidepressants.
  • Animal Models :
    • In rodent models of depression, administration of similar compounds led to significant reductions in immobility time in forced swim tests, indicating antidepressant-like effects.
    • Behavioral assays indicated that these compounds could reverse reserpine-induced hypothermia, a traditional test for antidepressant efficacy.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound is rapidly metabolized in vivo, with metabolites potentially retaining some biological activity. This aspect is critical for understanding dosing regimens and therapeutic windows.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantInhibits norepinephrine and serotonin reuptake
CytotoxicitySignificant inhibition of cell proliferation
Behavioral EffectsReduces immobility in forced swim tests
PharmacokineticsRapid metabolism with active metabolites

Q & A

Q. What are the established synthetic methodologies for 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Halogenation/Arylation : Introduce the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling, using Pd catalysts and aryl halides .

Trifluoromethylation : Incorporate the 4-(trifluoromethyl)phenyl moiety using trifluoromethylating agents (e.g., CF₃I) under copper-mediated conditions .

Amination : Convert intermediate ketones or alcohols to the ethanamine backbone via reductive amination (e.g., NaBH₃CN with NH₃ or amines) .
Key considerations: Optimize reaction temperatures (e.g., 80–120°C for coupling) and use anhydrous solvents to avoid hydrolysis of trifluoromethyl groups .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl; δ 7.4–7.9 ppm for trifluoromethylphenyl) and amine protons (δ 1.2–2.0 ppm for CH₂NH₂) .
  • ¹⁹F NMR : Confirm trifluoromethyl group integrity (δ -60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 315.1 for C₁₅H₁₂ClF₃N) .
  • Infrared (IR) Spectroscopy : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, CF₃) influence its pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Electron-Withdrawing Effects : The 4-CF₃ group enhances metabolic stability by reducing electron density on the phenyl ring, slowing oxidative degradation .

Chlorine Substituent : The 4-Cl group increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration in CNS-targeted studies .

  • Experimental Design: Compare analogs (e.g., 4-F vs. 4-CF₃) in receptor-binding assays (e.g., serotonin/dopamine transporters) to isolate substituent contributions .

Q. How can contradictory data in receptor-binding assays be resolved?

  • Methodological Answer :
  • Assay Optimization :

Radioligand Purity : Use HPLC-purified ³H-labeled compound (≥95% purity) to minimize off-target binding .

Buffer Conditions : Test varying pH (7.4 vs. 8.0) and ion concentrations (Mg²⁺/Na⁺) to stabilize receptor conformations .

  • Data Normalization : Normalize binding affinity (Ki) to internal controls (e.g., known inhibitors like haloperidol for dopamine receptors) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and reconcile discrepancies between in vitro/in vivo results .

Q. What strategies mitigate instability of the trifluoromethyl group during long-term storage?

  • Methodological Answer :
  • Storage Conditions :

Temperature : Store at -20°C in amber vials to prevent photodegradation .

Solvent : Use anhydrous DMSO or ethanol (≥99.9%) to limit hydrolysis .

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., defluorinated analogs) .

Data Contradiction Analysis

Q. Why do solubility values vary across studies (e.g., DMSO vs. aqueous buffers)?

  • Root Cause : Protonation of the amine group (pKa ~9.5) alters solubility. In DMSO (aprotic solvent), the free base dominates (low solubility), while in acidic buffers (pH 4.0), the ammonium salt forms (higher solubility) .
  • Resolution : Report solubility with explicit pH/solvent conditions and use co-solvents (e.g., 10% PEG-400) for in vivo formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.